molecular formula C19H14ClFN2O4 B2421240 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione CAS No. 898419-22-2

1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione

Cat. No. B2421240
CAS RN: 898419-22-2
M. Wt: 388.78
InChI Key: XOLPLKJFAFQSLC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between precursors under specific conditions. For example, the compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in ethanol solvent in the absence of a catalyst .


Molecular Structure Analysis

The molecular structure of these compounds often involves various functional groups and heterocyclic rings. For instance, imidazole has a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For example, the protodeboronation of pinacol boronic esters is a reaction that has been used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with similar structural motifs are often synthesized for their potential applications in medicinal chemistry, given their diverse biological activities. For instance, fluorinated pyrazoles are of considerable interest as building blocks due to their functional groups that allow further functionalization. Such compounds are synthesized for their potential use in developing new drugs with analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity comparable to that of acetylsalicylic acid (Menozzi et al., 1992).

Antimicrobial and Anti-inflammatory Agents

Derivatives of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, bearing an aryl sulfonate moiety, have been prepared and evaluated for their anti-bacterial and antifungal activities. Some selected compounds have also been screened for their anti-inflammatory activity, showcasing the therapeutic potential of such compounds (Kendre et al., 2015).

Catalyzed Synthesis for Environmental Benefit

The use of L-proline as a catalyst in the synthesis of complex heterocyclic ortho-quinones demonstrates the environmental advantages of employing certain chemical reactions. This includes short reaction times, excellent yield, easy work-up, and the absence of extraction and chromatographic purification steps, illustrating the shift towards more sustainable and green chemistry practices (Rajesh et al., 2011).

Anticancer Activity

Novel fluoro-substituted compounds, such as benzo[b]pyran derivatives, have been synthesized and shown to exhibit anti-lung cancer activity at low concentrations compared to reference drugs. This highlights the potential of fluorinated compounds in the development of new anticancer therapies (Hammam et al., 2005).

Fluorescent Compounds for Photophysical Studies

The development of novel fluorescent compounds, such as benzo[a]pyrano[2,3-c]phenazine derivatives, showcases the potential application of these compounds in photophysical studies and possibly in the development of new imaging agents or fluorescent markers (Saluja et al., 2014).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the research and development of these compounds are vast. They are often used as building blocks in the development of new drugs . The derivatives of these compounds show a broad range of biological activities, making them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c20-15-9-13(21)2-1-12(15)11-22-5-6-23(19(25)18(22)24)14-3-4-16-17(10-14)27-8-7-26-16/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLPLKJFAFQSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione

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